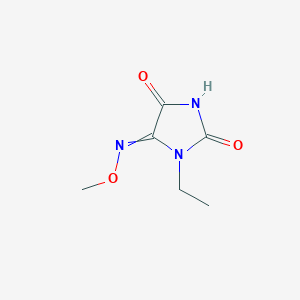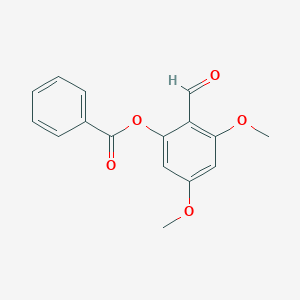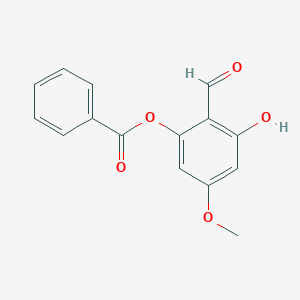
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a (5E)-5-pentadecen-1-ynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(5E)-5-pentadecen-1-ynyl-silane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method is the hydrosilylation reaction, where an alkyne reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silicon atom can participate in substitution reactions, where the trimethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Applications De Recherche Scientifique
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism by which Trimethyl-(5E)-5-pentadecen-1-ynyl-silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. These interactions can modulate biological pathways and enhance the stability and efficacy of silicon-based materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trimethyl-(5E)-5-pentadecen-1-ynyl-silane include:
Trimethylsilylacetylene: Another organosilicon compound with an alkyne group.
Pentadecenylsilane: A compound with a similar carbon chain length but different functional groups.
Trimethylsilane: A simpler organosilicon compound with only trimethyl groups attached to silicon.
Uniqueness
This compound is unique due to its combination of a long carbon chain with an alkyne group and a silicon atom bonded to trimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
867010-51-3 |
|---|---|
Formule moléculaire |
C₁₈H₃₄Si |
Poids moléculaire |
278.55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





